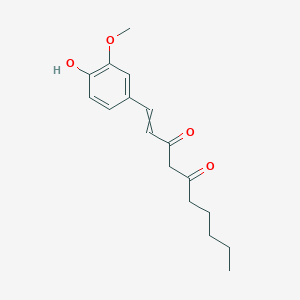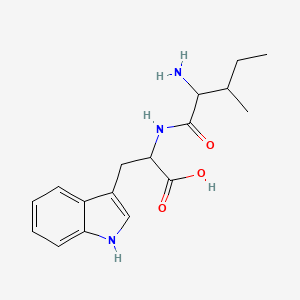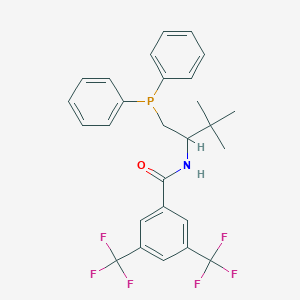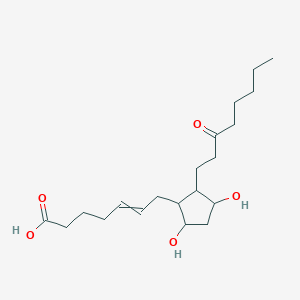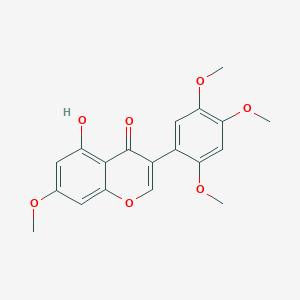
5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a complex organic compound with the molecular formula C19H18O7 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the chromen-4-one core. Common reagents used in the synthesis include methanol, hydrochloric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to dihydrochromen-4-one derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromen-4-one derivatives, and various substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as tubulin polymerase and histone deacetylases, affecting cell division and gene expression.
Pathways Involved: The compound may interfere with signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
- 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one
- 6-[(3,3-Dimethyl-2-oxiranyl)methyl]-5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Uniqueness
5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C19H18O7 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
5-hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-13(20)18-17(6-10)26-9-12(19(18)21)11-7-15(24-3)16(25-4)8-14(11)23-2/h5-9,20H,1-4H3 |
InChIキー |
KCWRISNCTMEKEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
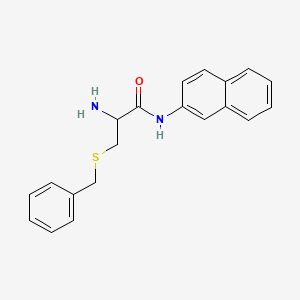
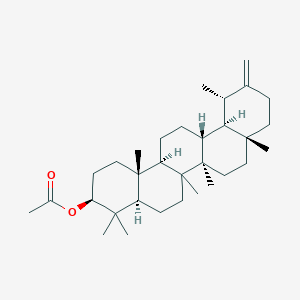
![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
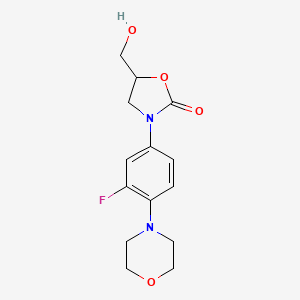
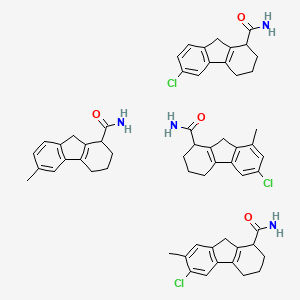
![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
